Biological activity of N-(4-benzamidophenyl)nicotinamide derivatives
Biological activity of N-(4-benzamidophenyl)nicotinamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(4-benzamidophenyl)nicotinamide Derivatives
Executive Summary
N-(4-benzamidophenyl)nicotinamide and its derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic potential of these molecules. Primarily recognized for their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, these derivatives are at the forefront of anticancer research, demonstrating significant efficacy in inducing cancer cell apoptosis and cell cycle arrest.[1] Beyond oncology, this chemical scaffold has shown promise in anti-inflammatory, neuroprotective (via cholinesterase inhibition), and antifungal applications.[2][3][4] This document details the scientific underpinnings of these activities, presents robust experimental protocols for their evaluation, and summarizes key quantitative data to facilitate comparative analysis and future research endeavors.
The N-(4-benzamidophenyl)nicotinamide Scaffold: An Introduction
The core structure, characterized by a nicotinamide moiety linked to a benzamide group through a phenyl bridge, serves as a potent pharmacophore. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of biological activity. The nicotinamide component is a well-known pharmacophore that mimics the nicotinamide portion of β-nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs.[5][6] This mimicry is central to the mechanism of many derivatives, particularly in the context of PARP inhibition.
Synthetic Strategies for Derivative Generation
The synthesis of N-(4-benzamidophenyl)nicotinamide derivatives is typically achieved through multi-step reactions. A common and effective pathway involves the acylation of an aminophenyl benzamide intermediate with a nicotinoyl chloride derivative. This modular approach allows for variability in both the benzamide and nicotinamide portions of the molecule.
A representative synthetic scheme begins with the reaction of a substituted benzoic acid with thionyl chloride to form an acyl chloride. This intermediate is then reacted with p-nitroaniline. Subsequent reduction of the nitro group to an amine provides the key N-(4-aminophenyl)-substituted benzamide intermediate.[7] In parallel, nicotinic acid is converted to nicotinoyl chloride, which is then coupled with the synthesized intermediate to yield the final product.[8]
General Experimental Protocol: Two-Step Amide Coupling Synthesis
This protocol outlines a generalized method for synthesizing the core scaffold.
Step 1: Synthesis of N-(4-aminophenyl)-substituted benzamide
-
Reflux the desired benzoic acid derivative with an excess of thionyl chloride for 2-3 hours to form the corresponding benzoyl chloride. Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting benzoyl chloride in a dry, inert solvent such as dichloromethane (DCM).
-
Add p-nitroaniline to the solution, followed by a base like triethylamine (TEA), and stir at room temperature for 24 hours.[7]
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the N-(4-nitrophenyl)benzamide derivative.
-
Dissolve the nitro derivative in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere for 30 minutes to 1 hour until the reduction is complete (monitored by TLC).[7]
-
Filter the catalyst and concentrate the filtrate to obtain the N-(4-aminophenyl)benzamide intermediate.
Step 2: Coupling with Nicotinoyl Chloride
-
In a separate flask, reflux nicotinic acid with thionyl chloride in 1,2-dichloroethane with a catalytic amount of DMF to produce nicotinoyl chloride.[8]
-
Dissolve the N-(4-aminophenyl)benzamide intermediate from Step 1 in a suitable solvent like acetonitrile.
-
Add the freshly prepared nicotinoyl chloride and triethylamine to the solution.
-
Reflux the mixture until the reaction is complete.
-
After cooling, the product can be isolated through filtration or extraction, followed by purification using recrystallization or column chromatography.
Visualization of Synthetic Workflow
Caption: Generalized two-part synthetic workflow for target derivatives.
Primary Biological Activity: Anticancer Properties
The most extensively studied biological activity of N-(4-benzamidophenyl)nicotinamide derivatives is their potent anticancer effect. This activity stems primarily from their ability to inhibit PARP enzymes, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[1][9]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are crucial enzymes in the DNA damage response (DDR), primarily involved in repairing single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.
In normal cells, DSBs are efficiently repaired by high-fidelity homologous recombination (HR). However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway. In these "HR-deficient" cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, forcing the cell to rely on error-prone repair pathways, which ultimately triggers genomic instability and apoptotic cell death.[9] This concept, where a deficiency in either of two genes (e.g., BRCA1 and PARP) is viable but simultaneous deficiency is lethal, is known as synthetic lethality.
The nicotinamide moiety of the derivatives acts as a competitive inhibitor at the NAD+ binding site of the PARP enzyme, preventing it from catalyzing the poly(ADP-ribosyl)ation necessary for recruiting other DNA repair proteins.[6]
Visualization of PARP Inhibition Mechanism
Caption: Mechanism of synthetic lethality via PARP inhibition.
Consequential Mechanisms: Apoptosis and Cell Cycle Arrest
The accumulation of DNA damage resulting from PARP inhibition triggers downstream cellular processes. Studies have shown that potent derivatives can arrest the cell cycle at the G2/M phase, preventing damaged cells from proceeding to mitosis.[1] This cell cycle checkpoint activation provides time for repair, but if the damage is too extensive, it signals for programmed cell death (apoptosis). Mechanistic studies have confirmed that these compounds can reduce mitochondrial membrane potential and ultimately induce apoptosis in cancer cell lines.[1]
Quantitative Data: In Vitro Anticancer and PARP-1 Inhibitory Activity
The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and their direct inhibitory effect on the PARP-1 enzyme.
| Compound ID | Target Cell Line | Antiproliferative IC₅₀ (µM) | PARP-1 IC₅₀ (nM) | Reference |
| 13f | HCT116 (Human Colorectal) | 0.30 | 0.25 | [1] |
| 13f | DLD-1 (Human Colorectal) | 2.83 | 0.25 | [1] |
| 10 | MCF-7 (Human Breast) | 0.07 | 0.09 (EGFR TK) | [10] |
| N4 | - | - | 12.14 (AChE) | [2] |
| C4 | - | - | 10.67 (AChE) | [2] |
Note: Compound 10 was evaluated for EGFR Tyrosine Kinase inhibition, another anticancer target.[10] Compounds N4 and C4 were evaluated for Acetylcholinesterase (AChE) inhibition.[2]
Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.
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Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(4-benzamidophenyl)nicotinamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Secondary Biological Activity: Anti-inflammatory Properties
Certain benzamide and nicotinamide analogs exhibit potent anti-inflammatory effects. This activity is highly relevant in various disease contexts, including cancer, where inflammation is a key component of the tumor microenvironment.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of inflammatory genes.
Studies have shown that nicotinamide and related N-substituted benzamides can inhibit the activation of NF-κB.[3] This inhibition leads to a dose-dependent reduction in the production of TNF-α, thereby suppressing the inflammatory cascade.[3]
Visualization of NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by derivatives.
Other Notable Biological Activities
Beyond their primary roles in cancer and inflammation, N-(4-benzamidophenyl)nicotinamide derivatives have been explored for other therapeutic applications.
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Cholinesterase Inhibition: Several derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Compounds with potent inhibitory activity (IC₅₀ values in the nanomolar range) could be potential candidates for treating neurodegenerative diseases like Alzheimer's.[2]
-
Antifungal Activity: Nicotinamide derivatives have been investigated as agricultural and clinical antifungal agents.[11] Some compounds show moderate to good fungicidal activity against pathogens like Botrytis cinerea by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[4]
-
IMPDH Inhibition: Thiophenyl derivatives of nicotinamide have been shown to be metabolized within cells into unnatural NAD derivatives. These metabolites act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for guanylate synthesis, demonstrating toxicity against peripheral nerve cancers.[12][13]
Conclusion and Future Perspectives
The N-(4-benzamidophenyl)nicotinamide scaffold is a remarkably versatile platform for drug discovery. Its proven success as a PARP inhibitor has solidified its importance in oncology, but the expanding scope of its biological activities points to significant untapped potential. Future research should focus on structure-activity relationship (SAR) studies to optimize selectivity for different biological targets, thereby minimizing off-target effects and enhancing therapeutic indices. The development of derivatives with dual-action capabilities, such as combined PARP and EGFR inhibition or concurrent anticancer and anti-inflammatory effects, represents an exciting frontier for creating next-generation therapeutics. Further in vivo studies are essential to validate the promising in vitro results and advance these compounds toward clinical application.
References
-
Pero, R. W., Olsson, A., Amiri, A., & Chaplin, D. (1998). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. Cancer Detection and Prevention, 22(3), 225–236. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Salahat, A., Al-Warhi, T., Al-Harbi, M., Al-Massarani, S., & Oh, C. H. (2023). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances, 13(31), 21623–21641. [Link]
-
Yılmaz, İ., Kara, M., & Küçükoğlu, K. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity, 26(2), 923–937. [Link]
-
Chen, J., Wang, Y., Zhang, Y., Li, Y., Chen, K., & Zou, Y. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115243. [Link]
-
Wang, Y., Chen, J., Li, Y., & Zou, Y. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Arzneimittel-Forschung, 56(6), 437–444. [Link]
-
Li, Y., Wang, Y., Chen, J., & Zou, Y. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Organic & Biomolecular Chemistry, 21(16), 3369–3373. [Link]
-
Pero, R. W., Olsson, A., Amiri, A., & Hua, J. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research, 48(S1), S29–S30. [Link]
-
Wang, Y., Chen, J., Li, Y., & Zou, Y. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320153. [Link]
-
Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416. [Link]
-
Wang, Y., Chen, J., Li, Y., & Zou, Y. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(2), 163–170. [Link]
-
ResearchGate. (n.d.). Structures of clinical and FDA-approved PARP inhibitors with nicotinamide/benzamide pharmacophore group shown in blue. [Link]
-
Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339–1350. [Link]
-
Wu, W., Chen, W., Liu, X., Wang, B., & Hu, D. (2014). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Molecules, 19(9), 13474–13486. [Link]
-
Wang, B., Chen, W., Liu, X., Wu, W., & Hu, D. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(11), 2958. [Link]
-
Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339–1350. [Link]
-
Li, Y., Wang, Y., Chen, J., & Zou, Y. (2014). Diorganotin(IV) derivatives of substituted N-hydroxybenzamides with selective cytotoxicity in vitro and potent antitumor activity in vivo. Journal of Inorganic Biochemistry, 132, 47–53. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... [Link]
Sources
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
